molecular formula C27H35N3O3 B15019332 4-(decyloxy)-N'-[(3Z)-5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-(decyloxy)-N'-[(3Z)-5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B15019332
M. Wt: 449.6 g/mol
InChI Key: OQVCLLNZGRRKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a decyloxy group, an indole moiety, and a benzohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves multiple steps. One common method includes the following steps:

    Protection and Nitration: Starting with pyrocatechol, it is protected by acetone to obtain 2,2-dimethyl piperonyl. This intermediate is then nitrated to form 5-nitryl-2,2-dimethyl piperonyl.

    Deprotection and Reaction: The protected intermediate is deprotected to yield 3,4-dihydroxy nitrobenzene.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The materials used are commercially available, and the reaction conditions are mild, making the process cost-effective and straightforward .

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)benzohydrazide
  • 4-Decyloxy-benzoic acid
  • Ethyl 4-(2-decyloxy-5-nitrobenzyloxy)benzoate

Uniqueness

4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C27H35N3O3

Molecular Weight

449.6 g/mol

IUPAC Name

4-decoxy-N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C27H35N3O3/c1-3-5-6-7-8-9-10-11-18-33-22-15-13-21(14-16-22)26(31)30-29-25-23-19-20(4-2)12-17-24(23)28-27(25)32/h12-17,19,28,32H,3-11,18H2,1-2H3

InChI Key

OQVCLLNZGRRKHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.